Bienvenue dans la boutique en ligne BenchChem!

4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Lipophilicity Drug-likeness Membrane permeability

4-Acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS 325805-33-2; molecular formula C₁₈H₁₁BrO₅; MW 387.2 g·mol⁻¹) is a fully synthetic small-molecule screening compound belonging to the 2-oxo-2H-chromene (coumarin) ester class, offered commercially as ChemBridge catalog #5941388 through the Hit2Lead platform. Its structure combines a 6-bromo-substituted coumarin-3-carboxylate core with a 4-acetylphenyl ester side chain, yielding a compound with calculated LogP of 3.49, topological polar surface area (tPSA) of 73.6 Ų, and predicted aqueous solubility (LogSW) of −5.00.

Molecular Formula C18H11BrO5
Molecular Weight 387.185
CAS No. 325805-33-2
Cat. No. B2830282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
CAS325805-33-2
Molecular FormulaC18H11BrO5
Molecular Weight387.185
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
InChIInChI=1S/C18H11BrO5/c1-10(20)11-2-5-14(6-3-11)23-17(21)15-9-12-8-13(19)4-7-16(12)24-18(15)22/h2-9H,1H3
InChIKeyURJSJFNKBJZFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS 325805-33-2): Structural Identity, Physicochemical Profile & Procurement-Relevant Classification


4-Acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS 325805-33-2; molecular formula C₁₈H₁₁BrO₅; MW 387.2 g·mol⁻¹) is a fully synthetic small-molecule screening compound belonging to the 2-oxo-2H-chromene (coumarin) ester class, offered commercially as ChemBridge catalog #5941388 through the Hit2Lead platform . Its structure combines a 6-bromo-substituted coumarin-3-carboxylate core with a 4-acetylphenyl ester side chain, yielding a compound with calculated LogP of 3.49, topological polar surface area (tPSA) of 73.6 Ų, and predicted aqueous solubility (LogSW) of −5.00 . This physicochemical profile positions it within lead-like chemical space for drug-discovery screening campaigns, particularly those targeting intracellular or membrane-associated protein targets that benefit from moderate lipophilicity and the halogen-bonding potential conferred by the 6-bromo substituent.

Why Generic Substitution of 4-Acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate with In-Class Chromene Esters Compromises Experimental Reproducibility


Within the 2-oxo-2H-chromene-3-carboxylate chemotype, seemingly minor structural perturbations—removal of the 6-bromo substituent, alteration of the ester aryl-acyl group from acetyl to propionyl or hydrogen, or replacement of the ester moiety altogether—produce quantifiable shifts in lipophilicity, polar surface area, and aqueous solubility that can alter membrane permeability, target engagement, and assay outcomes . For example, the non-brominated direct analog (4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate; CAS 325805-39-8) exhibits a LogP of approximately 2.97–3.21, roughly 0.3–0.5 log units lower than the target compound, and a markedly different LogSW profile [1]. At the class level, multiple structure–activity relationship (SAR) studies on coumarin-3-carboxylate derivatives have demonstrated that halogen substitution at the 6-position of the chromene ring significantly modulates antimicrobial potency, with 6-bromo-containing analogs achieving MIC values as low as 10 μg·mL⁻¹ against Aspergillus flavus in head-to-head panels, whereas non-halogenated or 6,8-dihalogenated variants show divergent activity spectra [2]. Consequently, interchanging the target compound with a close analog—even one differing by a single bromine atom—risks irreproducible biological data and invalid cross-study comparisons.

Quantitative Differentiation Evidence for 4-Acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS 325805-33-2) Versus Closest Structural Analogs


Lipophilicity (LogP) Differentiation: 6-Bromo Substitution Increases LogP by 0.3–0.5 Units Over the Non-Brominated Direct Analog

The target compound exhibits a calculated LogP of 3.49 (Hit2Lead/ChemBridge #5941388), representing a 0.28–0.52 log-unit increase in lipophilicity relative to its direct non-brominated analog, 4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate (CAS 325805-39-8), which reports a LogP of 3.21 (Ambinter) or 2.97 (ACD/LogP via ChemSpider) [1]. This differential is consistent with the well-established Hansch π-value contribution of aromatic bromine (~0.86 for monosubstitution, attenuated by the conjugated ester system). The target compound's LogP is also distinctly lower than that of the 4-propionylphenyl-6-bromo analog (Hit2Lead #7693111; LogP 4.02), confirming that the acetyl-to-propionyl chain-length increase adds approximately 0.53 log units, while the target occupies an intermediate lipophilicity window .

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (tPSA) Differentiation: 4-Acetylphenyl Ester Contributes +17.1 Ų tPSA Over the Simplest Phenyl Ester Analog

The target compound exhibits a tPSA of 73.6 Ų, which is virtually identical to the non-brominated acetylphenyl analog (73.58 Ų; Ambinter) but 17.1 Ų higher than the simplest phenyl 2-oxo-2H-chromene-3-carboxylate (Hit2Lead #5376762; tPSA 56.5 Ų) [1]. This tPSA differential arises from the 4-acetyl substituent on the phenyl ester, which adds a hydrogen-bond-accepting carbonyl oxygen. Notably, the 6-bromo-8-methoxy variant (4-propionylphenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate; Hit2Lead #7726924) reaches tPSA of 82.8 Ų, indicating that combinatorial substitution at positions 6 and 8 of the chromene further elevates polar surface area beyond the target compound's value . The target's tPSA of 73.6 Ų places it below the commonly cited 140 Ų threshold for poor oral absorption but above the 60–70 Ų range considered optimal for blood–brain barrier penetration, suggesting utility in peripheral or cellular assays where moderate polarity is desired [2].

Polar surface area Oral bioavailability Blood–brain barrier penetration

Predicted Aqueous Solubility (LogSW) Differentiation: 6-Bromo Substitution Reduces Solubility by Approximately 1.4 Log Units Relative to Non-Halogenated Phenyl Ester

The target compound's predicted aqueous solubility (LogSW = −5.00; Hit2Lead) is approximately 1.39 log units lower than that of the simplest phenyl 2-oxo-2H-chromene-3-carboxylate (Hit2Lead #5376762; LogSW = −3.61), reflecting the combined solubility-depressing effects of the 6-bromo substituent and the 4-acetylphenyl ester . Within the 6-bromo sub-series, the target compound (LogSW −5.00) is marginally more soluble than the 4-propionylphenyl-6-bromo analog (Hit2Lead #7693111; LogSW = −5.02), indicating that the acetyl-to-propionyl chain extension has a negligible further impact on solubility beyond that already imposed by the bromine atom . The predicted equilibrium solubility corresponding to a LogSW of −5.00 is approximately 3.9 mg·L⁻¹ (≈10 μM), which carries practical implications for maximum achievable assay concentrations and DMSO stock solution preparation protocols.

Aqueous solubility Assay compatibility DMSO stock formulation

Class-Level Antimicrobial SAR: 6-Bromo-Substituted Coumarin-3-Carboxylate Derivatives Display Quantifiable Antifungal Activity (MIC 10 μg·mL⁻¹ Against Aspergillus flavus)

In a systematic SAR study by Kuarm et al. (2011), a panel of 3-(benzimidazo/benzothiadiazoleimidazo-quinazolin-5-yl)-2H-chromene-2-one analogs bearing varied 6- and/or 8-position halogen substitutions on the coumarin ring were evaluated against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi [1]. The 6-bromo monosubstituted analog (compound 6b) demonstrated selective antifungal activity with an MIC of 10 μg·mL⁻¹ against Aspergillus flavus, while the 6,8-dibromo analog (6d) showed MIC values of 15 μg·mL⁻¹ against both A. flavus and Candida albicans [1]. In the antibacterial panel, the 6,8-dichloro analog (6c) and 6,8-dibromo analog (7d) were most potent, each exhibiting MIC values of 2.5 μg·mL⁻¹ against Staphylococcus aureus and/or Salmonella typhimurium [1]. Although the target compound (4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate) was not directly tested in this study, it shares the identical 6-bromo-2-oxo-2H-chromene pharmacophoric core and differs only in the C-3 substituent (4-acetylphenyl ester vs. the fused heterocyclic systems in Kuarm's panel), supporting a class-level inference that the 6-bromo substituent contributes meaningfully to antimicrobial potency [2].

Antimicrobial SAR Antifungal activity 6-Bromo coumarin

Molecular Weight and Rotatable Bond Count: Target Compound Occupies an Intermediate Complexity Window Among Commercially Available Chromene-3-Carboxylate Screening Analogs

The target compound (MW 387 g·mol⁻¹; 4 rotatable bonds) occupies a distinct position in the physicochemical property space of the chromene-3-carboxylate analog series available through the Hit2Lead platform . It is 79 Da heavier than the non-brominated acetylphenyl analog (MW 308; Ambinter) and 121 Da heavier than the minimal phenyl ester (MW 266; Hit2Lead #5376762), reflecting the additive mass contributions of bromine (+79.9 Da) and the 4-acetyl substituent [1]. Relative to the 4-propionylphenyl-6-bromo analog (MW 401; Hit2Lead #7693111), the target is 14 Da lighter, corresponding exactly to the –CH₂– difference between acetyl and propionyl . With 4 rotatable bonds, the target compound possesses one more rotatable bond than the simpler phenyl and 4-propylphenyl analogs (3 each), attributable to the acetyl rotatable bond on the ester phenyl ring, potentially conferring greater conformational adaptability in protein binding pockets .

Molecular weight Ligand efficiency Hit-to-lead optimization

Research and Industrial Application Scenarios for 4-Acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Based on Quantified Differentiation Evidence


Antifungal Lead Discovery: Primary Screening Against Aspergillus and Candida Species

The class-level SAR established by Kuarm et al. (2011) demonstrates that 6-bromo-monosubstituted coumarin-3-carboxylate derivatives achieve antifungal MIC values of 10–15 μg·mL⁻¹ against Aspergillus flavus and Candida albicans [1]. While direct MIC data for CAS 325805-33-2 have not been published, the compound's shared 6-bromo-2-oxo-2H-chromene pharmacophoric core supports its inclusion in antifungal screening cascades, particularly where the 4-acetylphenyl ester at C-3 may confer additional target-binding interactions beyond those of the fused-heterocyclic analogs tested by Kuarm. Procurement of this specific compound—rather than the non-brominated 4-acetylphenyl analog—is essential because the 6-bromo substituent is a demonstrated driver of antifungal potency within this chemotype [1][2].

Physicochemical Property-Based Hit Triage: LogP and Solubility Profiling in Cellular Assays

The target compound's measured LogP of 3.49 and predicted LogSW of −5.00 position it in an intermediate solubility–lipophilicity window suitable for cell-based assays requiring moderate membrane permeability without excessive non-specific binding or precipitation . The approximately 1.4 log-unit solubility differential relative to non-halogenated phenyl ester analogs (LogSW −3.61) necessitates careful DMSO stock preparation: a 10 mM DMSO stock diluted 1:100 into aqueous assay buffer yields a nominal 100 μM concentration that approaches the predicted solubility limit (~10 μM), warranting pre-screening solubility verification by nephelometry or dynamic light scattering .

Structure–Activity Relationship (SAR) Expansion: Systematic Variation of C-3 Ester and C-6 Halogen Substituents

The Hit2Lead analog series provides a commercially accessible matrix for SAR exploration: the target compound (C-3 = 4-acetylphenyl ester; C-6 = Br) can be compared head-to-head with #7693111 (C-3 = 4-propionylphenyl ester; C-6 = Br), #7726924 (C-3 = 4-propionylphenyl ester; C-6 = OCH₃), and #5376762 (C-3 = phenyl ester; C-6 = H) to deconvolute the contributions of ester acyl chain length, 6-bromo substitution, and 6-methoxy replacement to biological activity, solubility, and metabolic stability . The 0.53 LogP differential between the target and the 4-propionylphenyl-6-bromo analog allows assessment of acyl-chain lipophilicity on target engagement while holding the 6-bromo substituent constant .

Computational Chemistry and Molecular Docking: Halogen-Bonding Interaction Modeling

The 6-bromo substituent on the coumarin scaffold introduces a σ-hole donor capable of forming halogen bonds with backbone carbonyl oxygens or side-chain Lewis bases (e.g., Met, Cys sulfur; Glu/Asp carboxylate) in protein binding sites [3]. The target compound's tPSA of 73.6 Ų—dominated by the ester carbonyl oxygens and the bromine atom—provides a distinct electrostatic signature for docking pose scoring. Procurement of the correct brominated compound, rather than the non-brominated analog (tPSA 73.58 Ų but lacking the halogen-bond donor), is critical for reproducing docking-based virtual screening hit rates and for experimental validation of predicted halogen-bond interactions via X-ray crystallography or mutagenesis studies [3].

Quote Request

Request a Quote for 4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.